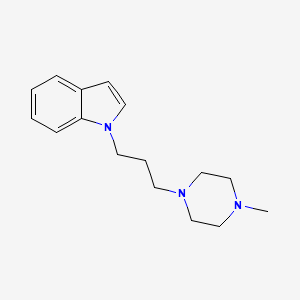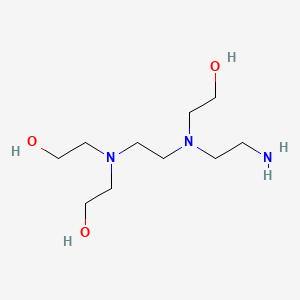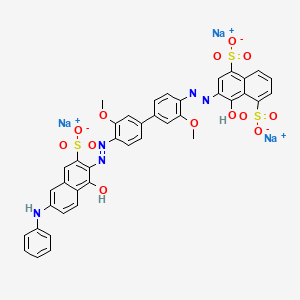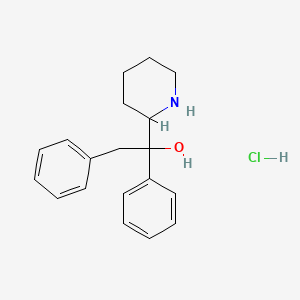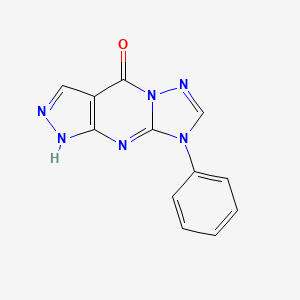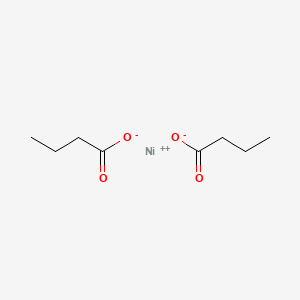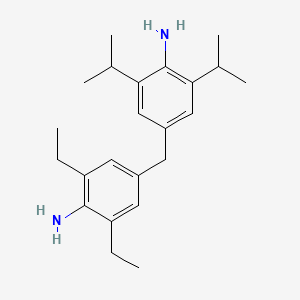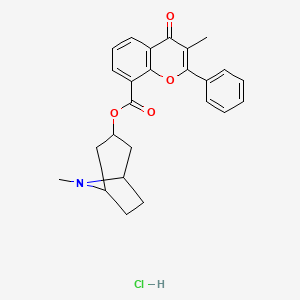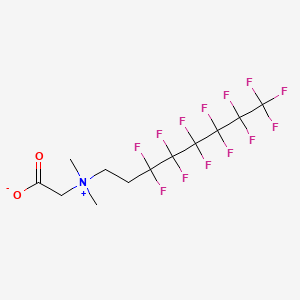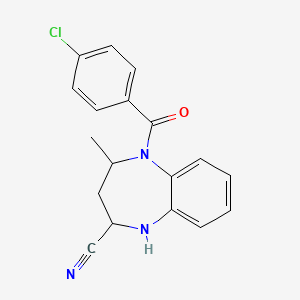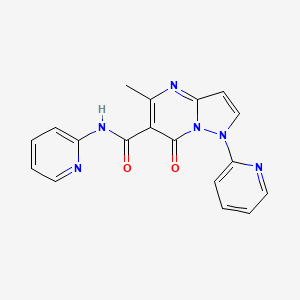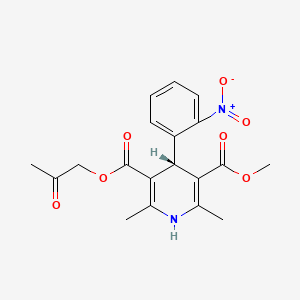
Aranidipine, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aranidipine, ®- is a dihydropyridine derivative and a calcium channel blocker. It is primarily used for the treatment of hypertension and angina pectoris. The compound is known for its potent and long-lasting vasodilating actions, which are attributed to its ability to inhibit calcium-induced contraction in vascular smooth muscle cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aranidipine, ®- involves several steps. One common method includes the addition of propargyl alcohol and ethylene glycol, followed by a series of reactions to form the final product . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of Aranidipine, ®- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
Aranidipine, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: Substitution reactions can occur at different positions on the dihydropyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Applications De Recherche Scientifique
Aranidipine, ®- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study calcium channel blockers and their interactions with various receptors.
Biology: Research focuses on its effects on cellular calcium levels and its role in cellular signaling pathways.
Medicine: It is extensively studied for its therapeutic potential in treating cardiovascular diseases, particularly hypertension and angina pectoris.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes .
Mécanisme D'action
The mechanism of action of Aranidipine, ®- involves the inhibition of L-type calcium channels. This inhibition decreases intracellular calcium levels, leading to the relaxation of vascular smooth muscle cells and subsequent vasodilation. The compound also acts as a selective alpha2-adrenoreceptor antagonist, further contributing to its vasodilatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker used for similar indications.
Nifedipine: A well-known calcium channel blocker with a similar mechanism of action.
Felodipine: Another compound in the same class with comparable therapeutic effects
Uniqueness
Aranidipine, ®- is unique due to its potent and long-lasting vasodilatory effects, which are attributed to its specific molecular structure and the presence of active metabolites. These properties make it more effective in reducing blood pressure compared to other dihydropyridines .
Propriétés
Numéro CAS |
148372-43-4 |
|---|---|
Formule moléculaire |
C19H20N2O7 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
3-O-methyl 5-O-(2-oxopropyl) (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m1/s1 |
Clé InChI |
NCUCGYYHUFIYNU-QGZVFWFLSA-N |
SMILES isomérique |
CC1=C([C@H](C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



